![molecular formula C10H13O4PS B12563053 Phosphonic acid, [4-[(2-hydroxyphenyl)thio]-1-butenyl]- CAS No. 191411-86-6](/img/structure/B12563053.png)
Phosphonic acid, [4-[(2-hydroxyphenyl)thio]-1-butenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, [4-[(2-hydroxyphenyl)thio]-1-butenyl]- is a unique organophosphorus compound characterized by the presence of a phosphonic acid group and a hydroxyphenylthio group attached to a butenyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [4-[(2-hydroxyphenyl)thio]-1-butenyl]- typically involves the reaction of 2-hydroxythiophenol with a suitable butenyl phosphonate precursor. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, [4-[(2-hydroxyphenyl)thio]-1-butenyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyphenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The double bond in the butenyl chain can be reduced to form the corresponding saturated compound.
Substitution: The hydroxy group can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated phosphonic acid derivatives.
Substitution: Ester or ether derivatives.
Scientific Research Applications
Phosphonic acid, [4-[(2-hydroxyphenyl)thio]-1-butenyl]- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of phosphonic acid, [4-[(2-hydroxyphenyl)thio]-1-butenyl]- involves its interaction with specific molecular targets. The hydroxyphenylthio group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The phosphonic acid group can chelate metal ions, affecting metal-dependent biological processes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(2-Hydroxyphenyl)phosphonic acid: Similar structure but lacks the butenyl chain.
4-Hydroxyphenylphosphonic acid: Similar structure but with a different substitution pattern on the phenyl ring.
Uniqueness
Phosphonic acid, [4-[(2-hydroxyphenyl)thio]-1-butenyl]- is unique due to the presence of both the hydroxyphenylthio group and the butenyl chain, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in simpler phosphonic acid derivatives.
Properties
CAS No. |
191411-86-6 |
|---|---|
Molecular Formula |
C10H13O4PS |
Molecular Weight |
260.25 g/mol |
IUPAC Name |
4-(2-hydroxyphenyl)sulfanylbut-1-enylphosphonic acid |
InChI |
InChI=1S/C10H13O4PS/c11-9-5-1-2-6-10(9)16-8-4-3-7-15(12,13)14/h1-3,5-7,11H,4,8H2,(H2,12,13,14) |
InChI Key |
GHNIEXOPSISMGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)O)SCCC=CP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


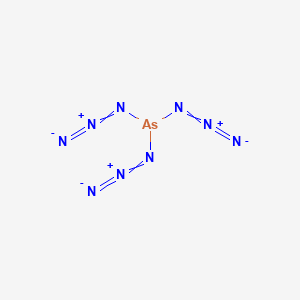

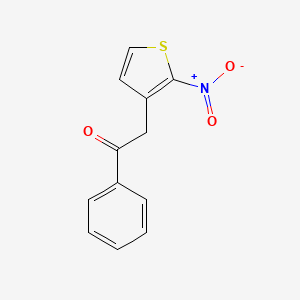



![2-Chloro-7H-indeno[2,1-C]quinolin-7-one](/img/structure/B12563022.png)
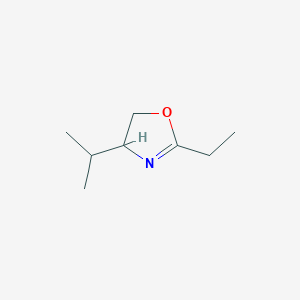
![4-Fluoro-3-{[2-(pyridin-2-yl)hydrazinylidene]methyl}benzonitrile](/img/structure/B12563032.png)
![[4-(Benzenesulfonyl)-4-methoxybut-3-en-1-yn-1-yl]benzene](/img/structure/B12563033.png)
![1H-Pyrrole-2-carboxylic acid, 1-[4-(bromomethyl)phenyl]-, methyl ester](/img/structure/B12563037.png)
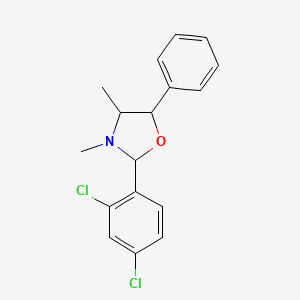
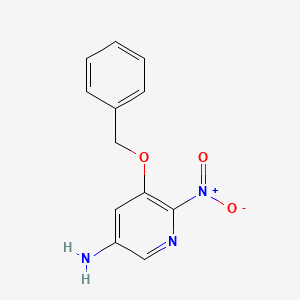
![Pyrido[3,2-g]quinoline-5,10-dione, 3,7-diethyl-](/img/structure/B12563058.png)
